molecular formula C18H20O4 B14307941 Dipropyl naphthalene-1,2-dicarboxylate CAS No. 111763-66-7

Dipropyl naphthalene-1,2-dicarboxylate

Cat. No.: B14307941
CAS No.: 111763-66-7
M. Wt: 300.3 g/mol
InChI Key: CJZGHUOKEGTETK-UHFFFAOYSA-N
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Description

Dipropyl naphthalene-1,2-dicarboxylate (CAS: 83-59-0) is a diester derivative of naphthalene-1,2-dicarboxylic acid, where the two carboxylic acid groups are esterified with n-propyl alcohol. Its molecular formula is C₁₈H₂₀O₄, and its structure features a naphthalene core with ester groups at the 1,2-positions (Fig. 1).

This compound is structurally related to plasticizers like phthalates but distinguishes itself through the naphthalene backbone, which may confer enhanced thermal stability and rigidity compared to benzene-based analogs.

Properties

CAS No.

111763-66-7

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

dipropyl naphthalene-1,2-dicarboxylate

InChI

InChI=1S/C18H20O4/c1-3-11-21-17(19)15-10-9-13-7-5-6-8-14(13)16(15)18(20)22-12-4-2/h5-10H,3-4,11-12H2,1-2H3

InChI Key

CJZGHUOKEGTETK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl naphthalene-1,2-dicarboxylate can be synthesized through the esterification of naphthalene-1,2-dicarboxylic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as iron compounds can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Dipropyl naphthalene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield naphthalene-1,2-dicarboxylic acid and propanol.

    Oxidation: The compound can undergo oxidation reactions to form naphthalene-1,2-dicarboxylic acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dipropyl naphthalene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of dipropyl naphthalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release naphthalene-1,2-dicarboxylic acid, which can interact with various enzymes and receptors in biological systems. The naphthalene ring can also participate in aromatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares dipropyl naphthalene-1,2-dicarboxylate with key structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Backbone Key Applications/Properties Reference
This compound C₁₈H₂₀O₄ 300.35 g/mol Naphthalene-1,2-dicarboxylate, dipropyl esters Potential plasticizer, antimicrobial agent (inferred)
Dipropyl phthalate C₁₄H₁₈O₄ 250.29 g/mol Benzene-1,2-dicarboxylate, dipropyl esters Plasticizer, solvent
Dimethyl 2,7-naphthalenedicarboxylate C₁₄H₁₂O₄ 244.24 g/mol Naphthalene-2,7-dicarboxylate, dimethyl esters Polymer precursor, specialty chemicals
Dipropyl maleate C₁₀H₁₆O₄ 200.23 g/mol Maleic acid (butenedioic acid), dipropyl esters Reactive monomer, crosslinking agent
Di-isobutyl phthalate (DIBP) C₁₆H₂₂O₄ 278.34 g/mol Benzene-1,2-dicarboxylate, di-isobutyl esters Plasticizer (regulated due to toxicity)
Key Observations:
  • Ester Chain Length : Longer propyl chains may increase hydrophobicity and reduce volatility compared to methyl esters (e.g., dimethyl 2,7-naphthalenedicarboxylate) .
  • Toxicity Profile : Unlike di-isobutyl phthalate (DIBP), which is regulated for endocrine-disrupting effects, this compound lacks documented toxicity data, warranting further study .

Antimicrobial Activity Comparison

Naphthalene-derived compounds often exhibit antimicrobial properties. For example:

  • Compound C3 (2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione) inhibits Bacillus cereus spore germination (38% efficacy) and delays vegetative cell outgrowth .
  • This compound shares a naphthalene backbone but lacks the 1,4-dione moiety critical for C3’s activity.

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